molecular formula C9H6BrClN2O2 B14025894 Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B14025894
M. Wt: 289.51 g/mol
InChI Key: ZQPLXCQYUPFZOP-UHFFFAOYSA-N
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Description

Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by the presence of bromine and chlorine substituents on the pyrazolo[1,5-a]pyridine ring, which imparts unique chemical properties and reactivity. It is commonly used in various scientific research applications due to its versatile chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. This reaction is catalyzed by trifluoracetic acid, resulting in the formation of the pyrazolo[1,5-a]pyridine core . The bromine and chlorine substituents are introduced through subsequent halogenation reactions using appropriate reagents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include substituted pyrazolo[1,5-a]pyridine derivatives, oxides, and reduced forms of the original compound.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may act as a kinase inhibitor by blocking the ATP-binding site of the enzyme, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and potential for further functionalization. This dual halogenation provides a versatile platform for the synthesis of a wide range of derivatives with diverse chemical and biological properties.

Properties

Molecular Formula

C9H6BrClN2O2

Molecular Weight

289.51 g/mol

IUPAC Name

methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H6BrClN2O2/c1-15-9(14)5-4-12-13-7(11)3-2-6(10)8(5)13/h2-4H,1H3

InChI Key

ZQPLXCQYUPFZOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C(N2N=C1)Cl)Br

Origin of Product

United States

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